![molecular formula C22H24Cl2N2O4 B2512597 Isrib CAS No. 1597403-48-9](/img/structure/B2512597.png)
Isrib
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Overview
Description
ISRIB (Integrated Stress Response Inhibitor) is a potent and selective PERK inhibitor . It is a small molecule that has been identified to reverse the neuronal and cognitive effects of concussion in mice weeks after an injury occurred . It blocks the integrated stress response (ISR), a quality control process for protein production that can disrupt the normal function of cells when it is chronically activated .
Synthesis Analysis
ISRIB substantially reversed the translational effects elicited by phosphorylation of eIF2α and induced no major changes in translation or mRNA levels in unstressed cells . eIF2α phosphorylation-induced stress granule (SG) formation was blocked by ISRIB . It was shown to have good pharmacokinetic properties and brain penetration, making it a useful tool to study the systemic effects of acute inhibition of the pathway .
Molecular Structure Analysis
ISRIB acts as a molecular staple, pinning together tetrameric subcomplexes of eIF2B along the assembly path to a fully active, decameric enzyme . It binds to the active structure of translation initiation factor “elF2B” to prevent structural changes of elF2B due to “phosphorylated elF2,” i.e., the inhibitor of elF2B produced in a stress environment, into an inhibitory form .
Chemical Reactions Analysis
ISRIB inhibits eIF2α phosphorylation when the ISR is activated at moderate or low levels but not when the ISR is highly activated . Daily intraperitoneal injection of ISRIB significantly inhibited ISR signaling after SCI, reduced the cytosolic localization of RNA-binding proteins, and decreased neuronal apoptosis .
Physical And Chemical Properties Analysis
ISRIB has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 .
Scientific Research Applications
- ISRIB’s Role : ISRIB inhibits eIF2α phosphorylation when the ISR is moderately or mildly activated. Daily intraperitoneal injection of ISRIB significantly reduces ISR signaling after SCI, decreases neuronal apoptosis, and promotes locomotor function recovery .
- Experimental Evidence : In brain-injured mice, ISRIB improved learning and memory performance, seemingly reversing impairments caused by TBI. It also corrects spatial memory deficits and enhances working memory in aged mice .
- Recent Findings : ISRIB reverses age-related mental decline within days. It has been studied in animals with mild repetitive brain injury (similar to pro athletes experiencing multiple mild concussions over years) and was found to enhance self-control circuits in the frontal cortex .
- Beneficial Properties : ISRIB restores memory and cognitive function in mouse models of certain human diseases .
Spinal Cord Injury (SCI) Treatment
Traumatic Brain Injury (TBI) and Cognitive Impairment
Age-Related Mental Decline
Memory and Cognitive Function Enhancement
Synaptic Plasticity and Learning
Mechanism of Action
Target of Action
The primary target of Isrib (Integrated Stress Response Inhibitor) is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor that plays a crucial role in protein synthesis . It is the target of several stress-sensing kinases that converge on a common target, serine 51 in eukaryotic translation initiation factor alpha (eIF2α), eliciting both global and gene-specific translational effects .
Mode of Action
Isrib operates by binding to the active structure of eIF2B . This binding prevents the structural changes of eIF2B due to “phosphorylated eIF2,” i.e., the inhibitor of eIF2B produced in a stress environment, into an inhibitory form . As a result, Isrib suppresses the progression of the Integrated Stress Response (ISR) pathway .
Biochemical Pathways
Isrib affects the Integrated Stress Response (ISR) pathway . The ISR pathway is activated by diverse stress-sensing kinases that converge on a common target, serine 51 in eIF2α . Isrib reverses the effects of eIF2α phosphorylation on translation and stress granule assembly . It has been shown that Isrib substantially reversed the translational effects elicited by phosphorylation of eIF2α .
Pharmacokinetics
Isrib has a half-life of eight hours in plasma and readily crosses the blood-brain barrier . This indicates that Isrib has good bioavailability for in vivo studies .
Result of Action
Isrib has been shown to have several effects at the molecular and cellular levels. It has been found to restore memory function months after traumatic brain injury, reverse cognitive impairments in Down Syndrome, prevent noise-related hearing loss, fight certain types of prostate cancer, and even enhance cognition in healthy animals . Furthermore, Isrib treatment also corrects spatial memory deficits and improves working memory in aged mice .
Action Environment
The action of Isrib is influenced by the cellular stress environment. Isrib works by rebooting cells’ protein production machinery after it gets throttled by one of these stress responses – a cellular quality control mechanism called the integrated stress response (ISR) . This mechanism is critical for weeding out misbehaving cells, but if stuck in the on position in a tissue like the brain, it can lead to serious problems .
Safety and Hazards
Future Directions
Future experiments will explore whether ISRIB has similar effects on other cell types, brain areas, and cognitive tasks. ISR activation has been implicated in many neurological disorders, including Alzheimer’s disease, Parkinson’s disease, multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS) . Personalized treatment based on the genetic selection of patients carrying mutations that cause overactivation of the targeted pathways and therefore make their sensitivity to such treatment probable should be considered as a possible future direction in leukemia treatment .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 |
Source
|
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1597403-47-8 |
Source
|
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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